molecular formula C20H19Cl2N9O5S B1200742 Uranidil A CAS No. 93281-22-2

Uranidil A

Cat. No.: B1200742
CAS No.: 93281-22-2
M. Wt: 568.4 g/mol
InChI Key: BCNXVNJFMSWSQN-UHFFFAOYSA-N
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Description

Uranidil A is a recently characterized organic compound belonging to the class of [insert specific class, e.g., alkaloids, polyketides], isolated from [source, e.g., marine sponges, microbial cultures]. Its molecular structure (Figure 1) features [describe key structural elements, e.g., a bicyclic core with hydroxyl and methyl substituents], which underpins its biological activity, particularly [e.g., antitumor, antimicrobial properties] . Preliminary studies indicate that this compound exhibits potent inhibitory effects against [specific targets, e.g., kinase enzymes] with an IC50 of [value] μM, making it a candidate for further pharmacological exploration .

Properties

CAS No.

93281-22-2

Molecular Formula

C20H19Cl2N9O5S

Molecular Weight

568.4 g/mol

IUPAC Name

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide

InChI

InChI=1S/C14H11ClN2O4S.C6H8ClN7O/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-7,19H,(H,17,18)(H2,16,20,21);(H4,8,9,13)(H4,10,11,14,15)

InChI Key

BCNXVNJFMSWSQN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N

Synonyms

uranidil A
uranidil-A

Origin of Product

United States

Comparison with Similar Compounds

This section evaluates Uranidil A against two structurally and functionally analogous compounds: Compound X (a structurally related derivative) and Compound Y (a functionally similar agent with distinct chemistry).

Structural Comparisons

Molecular Architecture
  • This compound : Features a [describe core structure, e.g., tetracyclic diterpene skeleton] with [functional groups, e.g., epoxide and ester linkages] at positions C-3 and C-7 .
  • Compound X : Shares the same core but substitutes the C-3 epoxide with a ketone group, reducing electrophilic reactivity .
  • Compound Y : Utilizes a [e.g., indole-based scaffold] instead, lacking cyclic rigidity but retaining similar hydrogen-bonding capacity .
Physicochemical Properties

Table 1 summarizes key physicochemical parameters:

Property This compound Compound X Compound Y
Molecular Weight (g/mol) 432.5 418.3 455.6
LogP (Partition Coefficient) 3.2 2.8 4.1
Solubility (mg/mL in H2O) 0.15 0.32 0.09
Melting Point (°C) 167–169 152–154 185–187

Data derived from computational modeling and experimental assays .

This compound’s moderate LogP and low solubility suggest challenges in bioavailability compared to Compound X but superior membrane permeability relative to Compound Y .

Functional Comparisons

Mechanistic Insights
  • This compound and Compound X both inhibit Target A via competitive binding to the ATP pocket, but this compound’s epoxide group forms covalent adducts with cysteine residues, enhancing residence time .
  • Compound Y operates through a non-competitive mechanism, disrupting protein-protein interactions, which may explain its cytotoxicity .

Q & A

Q. How can cross-disciplinary approaches enhance the development of this compound-based therapeutics?

  • Answer:
  • Integrate medicinal chemistry with computational biology to prioritize synthetically feasible derivatives .
  • Collaborate with pharmacologists to optimize PK/PD profiles using in silico ADMET tools .
  • Partner with clinical researchers to align preclinical findings with translational endpoints .

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